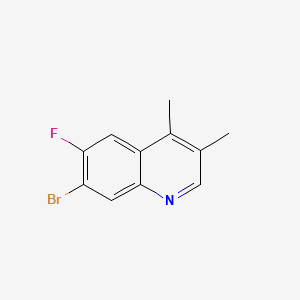
7-Bromo-6-fluoro-3,4-dimethylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-6-fluoro-3,4-dimethylquinoline: is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of bromine, fluorine, and two methyl groups attached to the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-fluoro-3,4-dimethylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and fluorination of a quinoline derivative. For example, a precursor such as 3,4-dimethylquinoline can be subjected to bromination using bromine in the presence of a catalyst, followed by fluorination using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-6-fluoro-3,4-dimethylquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom with a methoxy group would yield 7-methoxy-6-fluoro-3,4-dimethylquinoline .
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-Bromo-6-fluoro-3,4-dimethylquinoline is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study the interactions of quinoline derivatives with biological targets. Its ability to undergo substitution reactions makes it a versatile tool for labeling and tracking biological molecules .
Medicine
Its structure can be modified to create analogs with improved pharmacological properties, such as increased potency or reduced toxicity .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers .
Mécanisme D'action
The mechanism of action of 7-Bromo-6-fluoro-3,4-dimethylquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for certain targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-4-chloro-6-methylquinoline: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: This compound has additional functional groups, including an ethyl ester and a carboxylate group.
Uniqueness
7-Bromo-6-fluoro-3,4-dimethylquinoline is unique due to the specific combination of bromine, fluorine, and two methyl groups on the quinoline ring. This unique structure imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets .
Propriétés
Formule moléculaire |
C11H9BrFN |
|---|---|
Poids moléculaire |
254.10 g/mol |
Nom IUPAC |
7-bromo-6-fluoro-3,4-dimethylquinoline |
InChI |
InChI=1S/C11H9BrFN/c1-6-5-14-11-4-9(12)10(13)3-8(11)7(6)2/h3-5H,1-2H3 |
Clé InChI |
ZTZYXXYKSXCGQV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC(=C(C=C2N=C1)Br)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Pyrimidin-5-ylmethyl-[5-(1h-pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-amine](/img/structure/B13929886.png)
![1-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-phenoxypropan-2-ol](/img/structure/B13929888.png)
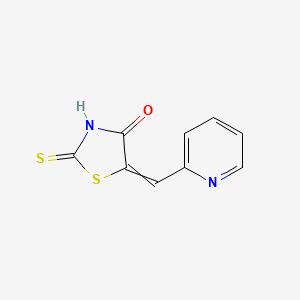

![1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-N1,2-dimethyl-](/img/structure/B13929904.png)
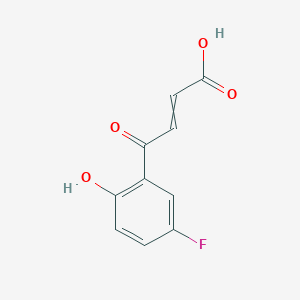
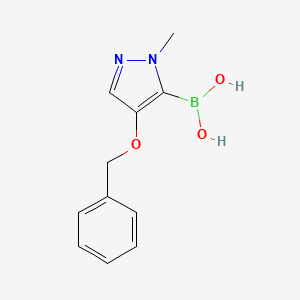
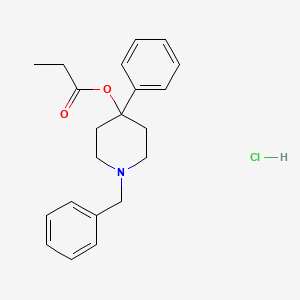
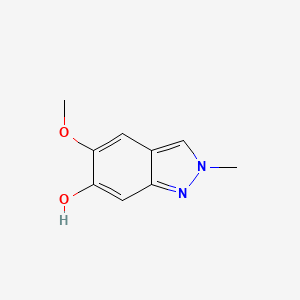

![1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone](/img/structure/B13929948.png)
